Alinastine
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Overview
Description
Alinastine is a noncompetitive histamine H1 receptor antagonist.
Scientific Research Applications
MicroRNA Regulation in Acute Lung Injury and Acute Respiratory Distress Syndrome
Research in the field of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) has identified microRNAs (miRNAs) as crucial regulators in these conditions. miRNAs are small non-coding molecules that post-transcriptionally regulate gene expression in various biological and pathological processes, including ALI/ARDS. This area of research, largely conducted using animal and cell culture model systems, suggests significant potential for miRNAs in understanding and potentially treating ALI/ARDS (Rajasekaran et al., 2016).
MicroRNA-27a and Inflammation in Acute Lung Injury
Further studies on miRNAs in ALI have focused on microRNA-27a (miR-27a), which plays a role in regulating inflammation and apoptosis. Overexpression of miR-27a in animal models has shown improvement in lung injury, suggesting a therapeutic potential of miRNAs in treating ALI. These findings are crucial for understanding the molecular mechanisms of miRNAs in ALI and their potential applications in therapy (Ju et al., 2018).
miRNAs as Novel Regulatory Molecules in ALI/ARDS
The role of miRNAs in the regulation of gene expression during ALI and ARDS has been further emphasized in other studies. Specific miRNAs are abnormally expressed in response to lung injury and have the potential to regulate inflammation pathways and modulate immune response. This regulatory function of miRNAs could be pivotal in relieving injury response and promoting recovery in ALI/ARDS, presenting them as novel therapeutic targets (Cao et al., 2016).
Off-Target Effects of siRNAs in Therapeutic Applications
Small interfering RNAs (siRNAs) are utilized for gene silencing and have significant therapeutic potential. However, their application faces challenges such as off-target activity, which can complicate the interpretation of gene-silencing experiments and potentially lead to unwanted toxicities. This insight is crucial for refining the use of siRNAs in therapeutic settings, including for conditions like ALI/ARDS (Jackson & Linsley, 2010).
Pulmonary Delivery of siRNA in Acute Lung Injury
Research has also focused on the use of siRNAs for the treatment of ALI/ARDS. The pulmonary route is considered advantageous for local siRNA therapy due to the lung's clear anatomy, accessibility, and relatively low enzyme activity. However, the clinical translation of siRNA is hindered by challenges in efficient delivery to target cells. Addressing these delivery system barriers is key for developing stable inhalable siRNA formulations for clinical use (Zoulikha et al., 2021).
properties
CAS RN |
154541-72-7 |
---|---|
Product Name |
Alinastine |
Molecular Formula |
C28H39N3O |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |
InChI Key |
NPWTVYBPSXCRPM-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |
Appearance |
Solid powder |
Other CAS RN |
154541-72-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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